

Goserelin EP Impurity E: A Comparative Analysis Against Other Known Goserelin Impurities

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Compound of Interest					
Compound Name:	Goserelin EP Impurity E				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Goserelin EP Impurity E** with other known impurities of Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-sensitive cancers and other conditions. Understanding the impurity profile of Goserelin is critical for ensuring its safety, efficacy, and quality. This document summarizes key characteristics, analytical methodologies, and potential formation pathways of these impurities, supported by available data.

Overview of Goserelin and Its Impurities

Goserelin is a decapeptide with a complex structure that can degrade through various pathways, leading to the formation of several impurities.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on the levels of these impurities in the final drug product.[2][3] **Goserelin EP Impurity E** is one such specified impurity. Other significant impurities include Decarbamoylgoserelin, 4-D-Sergoserelin, 5-D-Tyr-goserelin, and 2-D-His-goserelin.

Comparative Data of Goserelin Impurities

Direct quantitative performance comparison of **Goserelin EP Impurity E** against other impurities under a single experimental condition is not extensively available in public literature.



However, by compiling information from various sources, we can summarize their key characteristics.

Impurity Name	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Typical Mode of Formation
Goserelin	C59H84N18O14	1269.43	65807-02-5	-
Goserelin EP Impurity E	C58H83N17O13	1226.41	147688-42-4	Hydrolysis of the azaglycine amide bond at the C-terminus.[1][4]
Decarbamoylgos erelin	C59H85N17O15	1271.43	Not readily available	Hydrolysis of the carbamoyl group.
4-D-Ser- goserelin	C59H84N18O14	1269.43	1926163-39-4	Epimerization at the 4th amino acid residue (Serine).[5][6][7]
5-D-Tyr-goserelin	C59H84N18O14	1269.43	Not readily available	Epimerization at the 5th amino acid residue (Tyrosine).
2-D-His- goserelin	C59H84N18O14	1269.43	Not readily available	Epimerization at the 2nd amino acid residue (Histidine).

Experimental Protocols for Impurity Analysis

The primary analytical techniques for the identification and quantification of Goserelin impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]



Representative HPLC-UV Method for Goserelin Impurity Profiling

This protocol is a representative method based on commonly employed parameters for the analysis of Goserelin and its impurities. Optimization may be required for specific applications.

- · Chromatographic System:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
 - Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to separate the impurities and the main component. For example:
 - 0-5 min: 20% B
 - 5-25 min: 20-60% B
 - 25-30 min: 60% B
 - 30-31 min: 60-20% B
 - 31-35 min: 20% B
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - o Detection: UV at 220 nm.
 - Injection Volume: 20 μL.
- Sample Preparation:



 Dissolve the Goserelin acetate sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

LC-MS/MS Method for Structural Elucidation and Sensitive Quantification

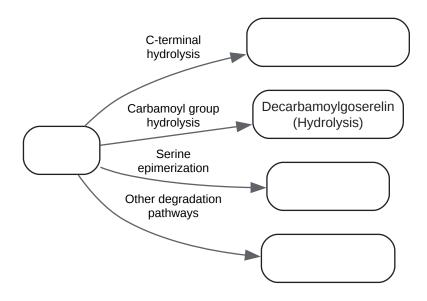
LC-MS/MS is a powerful tool for the structural characterization and trace-level quantification of impurities.[12][13][14][15]

- Liquid Chromatography (LC) System:
 - Utilize an LC system with parameters similar to the HPLC-UV method described above, but with a column of smaller internal diameter (e.g., 2.1 mm) and a lower flow rate (e.g., 0.2-0.4 mL/min) for better compatibility with the mass spectrometer.
- Mass Spectrometry (MS) System:
 - Ion Source: Electrospray Ionization (ESI) in positive ion mode.
 - Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
 - Scan Mode:
 - Full Scan: To identify the molecular ions of Goserelin and its impurities.
 - Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation.
 For Goserelin, the doubly charged precursor ion [M+2H]²⁺ at m/z 635.7 is often selected for fragmentation.[12]
 - Key MS/MS Transitions for Goserelin:
 - Precursor Ion (m/z): 635.7 ([M+2H]²⁺)
 - Product Ion (m/z): 607.6 (indicative of a specific fragmentation)[13]

Visualization of Degradation Pathways and Analytical Workflow



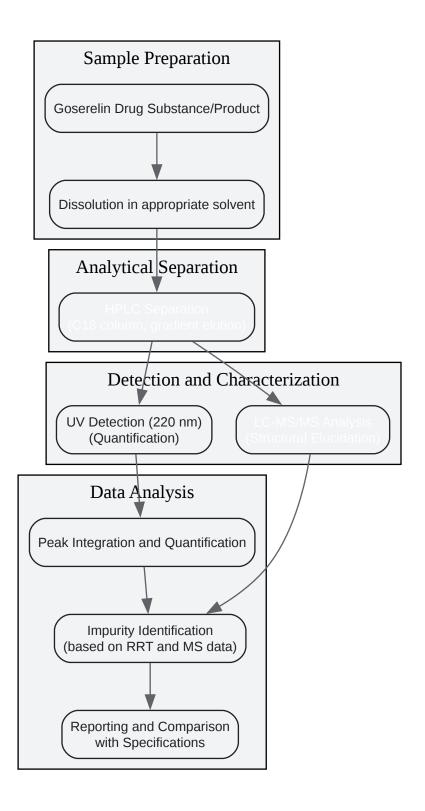
The following diagrams, generated using the DOT language, illustrate the logical relationships in Goserelin degradation and impurity analysis.



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Caption: Goserelin Degradation Pathways.





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Caption: Analytical Workflow for Goserelin Impurity Profiling.



Conclusion

Goserelin EP Impurity E is a significant degradation product of Goserelin, formed through the hydrolysis of the C-terminal azaglycine amide. Its control, along with other process-related and degradation impurities, is crucial for the quality and safety of Goserelin-containing drug products. While direct comparative studies are limited, the application of robust analytical methods like HPLC and LC-MS/MS allows for the effective monitoring and characterization of these impurities. The provided experimental protocols and workflows serve as a valuable resource for researchers and quality control professionals in the pharmaceutical industry.

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